molecular formula C12H4N4S6 B169727 Btqbt CAS No. 135704-54-0

Btqbt

Cat. No.: B169727
CAS No.: 135704-54-0
M. Wt: 396.6 g/mol
InChI Key: ABMLGFPCLXTCEI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

BTQBT can be synthesized through a series of chemical reactions involving the coupling of thiadiazole and dithiole units. One common method involves the use of a transition-metal-free Pummerer CH–CH-type cross-coupling reaction followed by a Newman–Kwart reaction . This modular approach allows for the creation of various this compound derivatives by altering the functional groups attached to the core structure.

Industrial Production Methods

In an industrial setting, this compound is often produced using organic molecular-beam deposition under ultrahigh vacuum conditions. This method ensures the formation of high-purity films with well-defined molecular orientations, which are crucial for their performance in electronic devices .

Scientific Research Applications

BTQBT has a wide range of applications in scientific research, particularly in the fields of organic electronics and materials science. Some notable applications include:

Mechanism of Action

The mechanism by which BTQBT exerts its effects is primarily related to its molecular structure, which facilitates efficient π-π stacking interactions. These interactions enhance charge transport properties, making this compound an excellent material for use in electronic devices. The molecular targets and pathways involved include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which play crucial roles in determining the compound’s electronic properties .

Properties

IUPAC Name

4,8-bis(1,3-dithiol-2-ylidene)-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4N4S6/c1-2-18-11(17-1)5-7-9(15-21-13-7)6(12-19-3-4-20-12)10-8(5)14-22-16-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMLGFPCLXTCEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C2C3=NSN=C3C(=C4SC=CS4)C5=NSN=C25)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4N4S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567150
Record name 4,8-Bis(2H-1,3-dithiol-2-ylidene)-4H,8H-benzo[1,2-c:4,5-c']bis[1,2,5]thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135704-54-0
Record name 4,8-Bis(2H-1,3-dithiol-2-ylidene)-4H,8H-benzo[1,2-c:4,5-c']bis[1,2,5]thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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